molecular formula C28H27ClN4O2S B2563246 N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422283-37-2

N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2563246
CAS No.: 422283-37-2
M. Wt: 519.06
InChI Key: XMRAUINIUVAYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H27ClN4O2S and its molecular weight is 519.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

A study presented the synthesis of quinazolinone and thiazolidinone compounds, evaluating their in vitro antibacterial and antifungal activities against a range of pathogens. These compounds, including related chemical structures, showed promising antibacterial and antifungal properties, highlighting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Another research effort synthesized new quinazolines that were screened for their antibacterial and antifungal activities, further underscoring the antimicrobial potential of such compounds (Desai, Shihora, & Moradia, 2007).

Antitubercular and Antibacterial Activities

A novel series of quinazolinone analogs substituted with benzothiophene were synthesized and demonstrated significant antitubercular and antibacterial activities. These findings suggest the potential of these compounds in treating tuberculosis and bacterial infections (Rao & Subramaniam, 2015).

Synthesis and Characterization

Research on the synthesis and characterization of new quinazoline derivatives explores their potential pharmacological applications. This includes studies on their synthesis methods, structural elucidation, and preliminary biological activity screenings. For instance, the development of an enantioselective process for a CGRP receptor inhibitor showcases the intricate synthesis strategies employed to obtain pharmacologically active quinazoline derivatives (Cann et al., 2012).

Fluorescent Properties and Dye Applications

The synthesis of 7H-benzo[de]-s-triazolo[5,1-a]isoquinolin-7-one derivatives and their fluorescent properties were investigated, indicating potential applications in materials science, particularly as fluorescent whiteners for textiles (Rangnekar & Shenoy, 1987).

Mechanism of Action

Target of Action

The primary target of the compound N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is essential for the proper functioning of the nervous system.

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . It binds to the active site of the enzyme through a hydrogen bond with Trp279 . This binding prevents the enzyme from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the synaptic cleft.

Biochemical Pathways

The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of nerve impulses. This can have various downstream effects, depending on the specific neural pathways involved.

Result of Action

The inhibition of acetylcholinesterase by this compound results in an increased concentration of acetylcholine in the synaptic cleft . This can enhance nerve impulse transmission, potentially leading to improved cognitive function.

Biochemical Analysis

Biochemical Properties

This compound has shown potential in modulating different targets involved in the neurodegenerative cascade of Alzheimer’s disease . It has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . The compound’s interaction with the AChE peripheral anionic site inhibits AChE-mediated Aβ fibrillogenesis .

Cellular Effects

N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . This suggests that it may influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

Molecular docking and simulations studies have indicated that this compound could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This binding interaction with Aβ suggests a mechanism of action involving enzyme inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

Its ability to prevent β-sheet aggregation and fibril formation suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, administration of this compound (5 mg kg −1) significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes . This suggests that the effects of the compound may vary with different dosages.

Metabolic Pathways

Its interaction with AChE suggests that it may be involved in the cholinergic pathway .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN4O2S/c29-22-9-6-20(7-10-22)18-33-27(35)24-11-8-21(16-25(24)31-28(33)36)26(34)30-23-12-14-32(15-13-23)17-19-4-2-1-3-5-19/h1-7,9-10,21,23-25H,8,11-18H2,(H,30,34)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIPLUBDSDGZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NC(=S)N(C2=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.